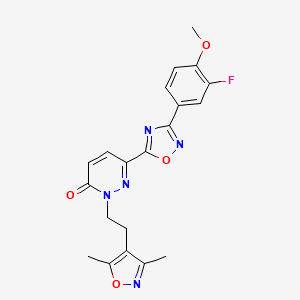

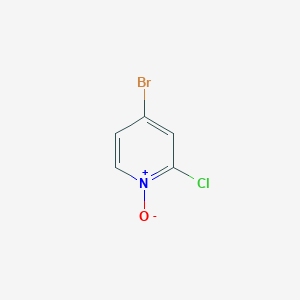

![molecular formula C16H16FN5O2S B2781738 2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide CAS No. 1251670-32-2](/img/structure/B2781738.png)

2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of a related compound was achieved from 2-(fluorophenyl)isocyanate and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The reaction yielded a white solid .Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . In some cases, X-ray crystallography is used to further confirm the chemical identity .Aplicaciones Científicas De Investigación

Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold

- Field : Medicinal Chemistry

- Application : This compound and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

- Methods : The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives are compiled in the referenced article .

- Results : The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development, are discussed .

[1,2,4]Triazolo [4,3-a]quinoxaline: Synthesis, Antiviral, and Antimicrobial Activities

- Field : Medicinal Chemistry

- Application : A series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .

- Methods : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

- Results : Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .

Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives

- Field : Medicinal Chemistry

- Application : The antibacterial activities of fifteen newly synthesized triazolo [4,3- a ]pyrazine derivatives were tested .

- Methods : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

- Results : The results of the antibacterial activity tests were not specified in the source .

Focused Small Molecule Library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-

- Field : Medicinal Chemistry

- Application : The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in the referenced article .

- Methods : The methods used for the preparation of the compound libraries are not specified in the source .

- Results : The results of the study are not specified in the source .

Medicinal Chemistry Lead Optimization of 1,2,3-Triazolo [4,5-b]pyrazin-6-yl

- Field : Medicinal Chemistry

- Application : Medicinal chemistry lead optimization produced an extremely potent and exquisitely selective c-MET inhibitor .

- Methods : The methods used for the optimization are not specified in the source .

- Results : The optimized compound demonstrated effective tumor growth inhibition in c-MET dependent tumor models with good oral PK properties and an acceptable safety profile in preclinical studies .

2- (4- (1- (quinolin-6-ylmethyl)-1H- [1,2,3]triazolo [4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol

- Field : Medicinal Chemistry

- Application : This compound, also known as PF-04217903, is an extremely potent and exquisitely selective c-MET inhibitor .

- Methods : The methods used for the optimization are not specified in the source .

- Results : The optimized compound demonstrated effective tumor growth inhibition in c-MET dependent tumor models with good oral PK properties and an acceptable safety profile in preclinical studies . This compound progressed to clinical evaluation in a Phase I oncology setting .

Propiedades

IUPAC Name |

2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O2S/c1-20(2)13(23)10-25-16-19-18-14-15(24)21(7-8-22(14)16)9-11-3-5-12(17)6-4-11/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVZQMZGHSVJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N,N-dimethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)

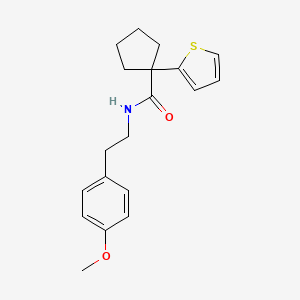

![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide](/img/structure/B2781657.png)

![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)

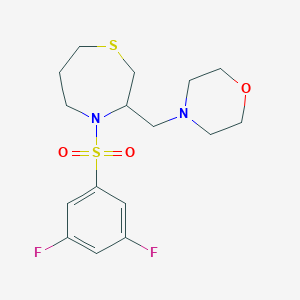

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2781659.png)

![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

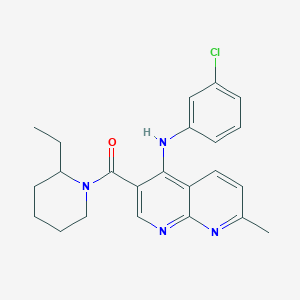

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2781667.png)

![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2781669.png)

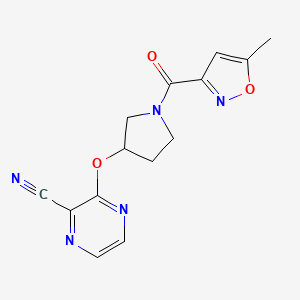

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide](/img/structure/B2781672.png)